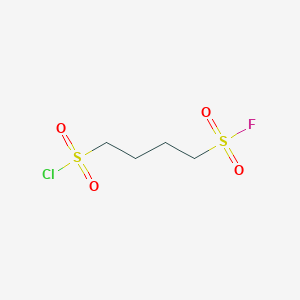
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonyl fluorides are a class of organic compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis
Sulfonyl fluorides can participate in a variety of chemical reactions. They are often used in Sulfur (VI) Fluoride Exchange (SuFEx) processes, a type of click chemistry . Other methods for the preparation of sulfonyl fluorides include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .科学的研究の応用
Fluorinated Compound Synthesis
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride plays a critical role in the synthesis of fluorinated compounds. These compounds, including perfluorooctanesulfonic acid (PFOS) derivatives and perfluorinated surfactants, are widely used due to their unique properties such as thermal stability, resistance to degradation, and hydrophobicity. The synthesis of these compounds often involves the introduction of fluorine atoms or fluorine-containing groups into organic molecules, a process in which 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride can be utilized due to its reactivity and ability to donate fluorine atoms or groups (H. Lehmler, 2005).
Environmental and Health Impact Studies
Research on compounds derived from or related to 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride also extends to their environmental persistence, bioaccumulation, and potential health effects. Studies have shown that fluorinated compounds, such as PFOS, have been detected globally across various environments and biological systems. These studies aim to understand the distribution, toxicity, and environmental impact of these compounds, which are crucial for developing safer and more sustainable chemical practices (J. Butenhoff, G. Olsen, Andrea Pfahles-Hutchens, 2006).
Development of Novel Synthetic Methods
Innovative synthetic methods using 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride aim to improve the efficiency, selectivity, and environmental friendliness of producing fluorinated compounds. These methods include electrochemical approaches for the synthesis of sulfonyl fluorides, showcasing a mild and green alternative to traditional synthesis techniques. Such advancements are vital for expanding the utility of fluorinated compounds in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science (G. Laudadio, Aloisio Bartolomeu, Lucas M H M Verwijlen, Yiran Cao, K. D. de Oliveira, T. Noël, 2019).
作用機序
Safety and Hazards
将来の方向性
Research into sulfonyl fluorides is ongoing, with recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Future research may continue to explore new synthetic methods and applications for sulfonyl fluorides.
特性
IUPAC Name |
4-chlorosulfonylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCRKVLGGDVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
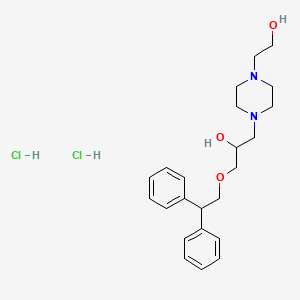
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)
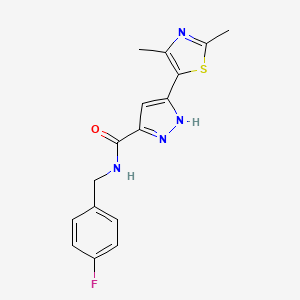

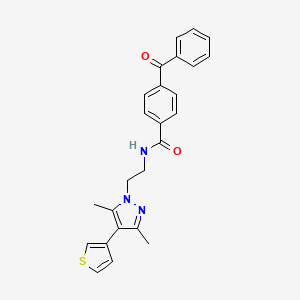
![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
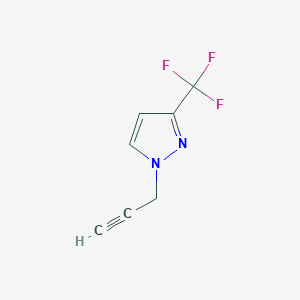
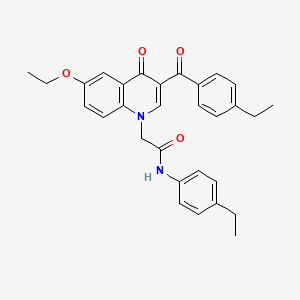

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)